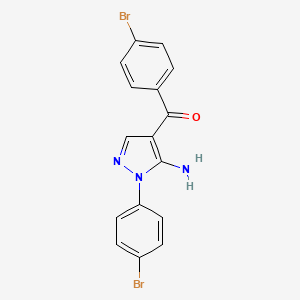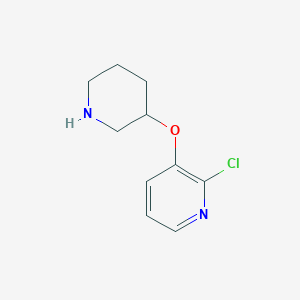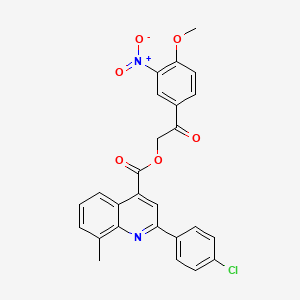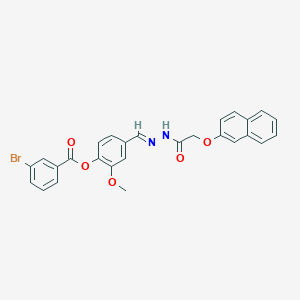
(5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(4-bromophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Amino-1-(4-Bromphenyl)-1H-pyrazol-4-yl)(4-Bromphenyl)methanon ist eine Verbindung, die in verschiedenen wissenschaftlichen Bereichen aufgrund ihrer einzigartigen chemischen Struktur und Eigenschaften von Interesse ist. Diese Verbindung enthält einen Pyrazolring, der mit Amino- und Bromphenylgruppen substituiert ist, wodurch sie zu einem vielseitigen Molekül für Forschungs- und industrielle Anwendungen wird.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (5-Amino-1-(4-Bromphenyl)-1H-pyrazol-4-yl)(4-Bromphenyl)methanon umfasst typischerweise mehrstufige Reaktionen. Eine gängige Methode beinhaltet die Cyclisierung von substituierten Benzaldehyden, Malonitril und Phenylhydrazin . Diese Reaktion wird häufig durch Aluminiumoxid-Silika-getragenes Mangandioxid in Wasser katalysiert, was zu hoher Reinheit und Effizienz führt .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, beinhalten. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern. Die Wahl von Lösungsmitteln und Katalysatoren ist entscheidend, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Chemische Reaktionsanalyse
Arten von Reaktionen
(5-Amino-1-(4-Bromphenyl)-1H-pyrazol-4-yl)(4-Bromphenyl)methanon durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat unter sauren oder neutralen Bedingungen.
Reduktion: Natriumborhydrid in Methanol oder Ethanol.
Substitution: Natriumiodid in Aceton für Halogenaustauschreaktionen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation zu entsprechenden Ketonen oder Carbonsäuren führen, während die Reduktion Alkohole oder Amine erzeugen kann.
Wissenschaftliche Forschungsanwendungen
(5-Amino-1-(4-Bromphenyl)-1H-pyrazol-4-yl)(4-Bromphenyl)methanon hat vielfältige Anwendungen in der wissenschaftlichen Forschung:
Analyse Chemischer Reaktionen
Types of Reactions
(5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(4-bromophenyl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(4-bromophenyl)methanone has diverse applications in scientific research:
Wirkmechanismus
Der Wirkungsmechanismus von (5-Amino-1-(4-Bromphenyl)-1H-pyrazol-4-yl)(4-Bromphenyl)methanon beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen und Signalwegen. Die Struktur der Verbindung ermöglicht es ihr, an Enzyme oder Rezeptoren zu binden und deren Aktivität zu modulieren. Zum Beispiel kann sie bestimmte Enzyme hemmen, indem sie an deren aktive Zentren bindet und so Stoffwechselwege beeinflusst .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
(5-Amino-1-Bromindolizin-3-yl)(4-Bromphenyl)methanon: Ähnlich in der Struktur, jedoch mit einem Indolizinring anstelle eines Pyrazolrings.
5-Amino-1-(4-Fluorphenyl)-1H-pyrazol-4-carbonitril: Enthält eine Fluorphenylgruppe anstelle einer Bromphenylgruppe.
Einzigartigkeit
(5-Amino-1-(4-Bromphenyl)-1H-pyrazol-4-yl)(4-Bromphenyl)methanon ist aufgrund seines spezifischen Substitutionsschemas am Pyrazolring einzigartig, das ihm besondere chemische und biologische Eigenschaften verleiht
Eigenschaften
Molekularformel |
C16H11Br2N3O |
|---|---|
Molekulargewicht |
421.09 g/mol |
IUPAC-Name |
[5-amino-1-(4-bromophenyl)pyrazol-4-yl]-(4-bromophenyl)methanone |
InChI |
InChI=1S/C16H11Br2N3O/c17-11-3-1-10(2-4-11)15(22)14-9-20-21(16(14)19)13-7-5-12(18)6-8-13/h1-9H,19H2 |
InChI-Schlüssel |
ZYSFUECQSKMFRA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)Br)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-methyl-2-(pyridin-2-ylamino)-1,3-thiazol-5-yl]ethanone;hydrochloride](/img/structure/B12050229.png)
![3-(4-methoxyphenyl)-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12050236.png)


![[(Imidazo[1,2-a]pyridin-2-ylmethyl)thio]acetic acid](/img/structure/B12050245.png)
![8-[(3-hydroxypropyl)sulfanyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12050251.png)



![N-[4-(benzyloxy)phenyl]-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12050292.png)
![(5E)-5-[4-(dimethylamino)benzylidene]-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12050300.png)
![[(1H-Benzoimidazol-2-ylmethyl)-methyl-amino]-acetic acid](/img/structure/B12050305.png)

